molecular formula C26H25N3O4S2 B2571921 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683260-62-0

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2571921
CAS RN: 683260-62-0
M. Wt: 507.62
InChI Key: KVOWMSUXOCIOPR-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide” is a compound that belongs to the class of benzothiazole sulfonamides . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .


Synthesis Analysis

The synthesis of benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole sulfonamides include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . The labile N-H bond in N-monoalkylated BT-sulfonamides allows for a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S2/c1-17-5-4-14-29(16-17)35(32,33)20-11-8-18(9-12-20)25(31)27-19-10-13-23(30)21(15-19)26-28-22-6-2-3-7-24(22)34-26/h2-3,6-13,15,17,30H,4-5,14,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOWMSUXOCIOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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